molecular formula C9H11BrN2OS B1365751 2-[(2-Bromobenzyl)thio]acetohydrazide CAS No. 590376-68-4

2-[(2-Bromobenzyl)thio]acetohydrazide

Cat. No. B1365751
CAS RN: 590376-68-4
M. Wt: 275.17 g/mol
InChI Key: ZSMOFBHVXKKNBB-UHFFFAOYSA-N
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Description

2-[(2-Bromobenzyl)thio]acetohydrazide (2-BTAH) is an organic compound used in scientific research applications. It has a variety of biochemical and physiological effects, and has become increasingly important in the field of organic chemistry due to its ability to be used in a variety of laboratory experiments.

Scientific Research Applications

Anticancer Activity

2-[(2-Bromobenzyl)thio]acetohydrazide derivatives have shown potential in anticancer applications. A study synthesized various derivatives and evaluated their cytotoxic activity against different cancer cell lines, including human lung adenocarcinoma and breast adenocarcinoma cells. These derivatives demonstrated selective toxicity towards cancer cells, indicating their potential as anticancer agents (Osmaniye et al., 2018).

Type II Diabetes and Antimicrobial Activity

Another research focused on the synthesis of N'-arylidene derivatives of 2-[(2-Bromobenzyl)thio]acetohydrazide, which were tested for Type II diabetes inhibitory and antimicrobial activities. These compounds showed significant activity against Type II diabetes, comparable to the standard drug acarbose, and exhibited remarkable antibacterial and antifungal properties (Mor et al., 2022).

Lipase and α-Glucosidase Inhibition

Studies have also explored the inhibition of lipase and α-glucosidase by novel heterocyclic compounds derived from 2-[(2-Bromobenzyl)thio]acetohydrazide. These compounds showed promising activity in inhibiting lipase and α-glucosidase, which are crucial enzymes in metabolic processes (Bekircan et al., 2015).

Antioxidant Activities

Some derivatives of 2-[(2-Bromobenzyl)thio]acetohydrazide have been synthesized and tested for their radical scavenging activity. These compounds exhibited significant antioxidant properties, demonstrating their potential in combating oxidative stress (Abdulwahab et al., 2015).

Urease Inhibition

Another study focused on the urease inhibitory activities of N'-(2-Bromobenzylidene)-2-(4-nitrophenoxy) acetohydrazide derivatives. These compounds showed strong urease inhibitory activities, indicating their potential application in treating diseases related to urease activity (Sheng et al., 2015).

Nonlinear Optical Properties

Research into the nonlinear optical properties of hydrazones, including derivatives of 2-[(2-Bromobenzyl)thio]acetohydrazide, revealed their potential applications in optical device technology like optical limiters and switches (Naseema et al., 2010).

properties

IUPAC Name

2-[(2-bromophenyl)methylsulfanyl]acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2OS/c10-8-4-2-1-3-7(8)5-14-6-9(13)12-11/h1-4H,5-6,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSMOFBHVXKKNBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSCC(=O)NN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501220438
Record name 2-[[(2-Bromophenyl)methyl]thio]acetic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501220438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Bromobenzyl)thio]acetohydrazide

CAS RN

590376-68-4
Record name 2-[[(2-Bromophenyl)methyl]thio]acetic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=590376-68-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[(2-Bromophenyl)methyl]thio]acetic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501220438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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